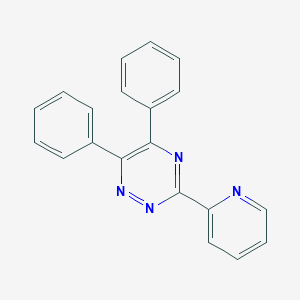

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMYLOBWDNFTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061428 | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046-56-6 | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1046-56-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROTRACE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WP0M1OQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, a compound of interest in coordination chemistry and drug development. The described methodology encompasses a multi-step synthesis, commencing from readily available precursors. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate replication and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of the final product, this compound, is provided below.

| Property | Value |

| Molecular Formula | C₂₀H₁₄N₄ |

| Molecular Weight | 310.35 g/mol [1] |

| Melting Point | 191-193 °C[1] |

| Appearance | Light yellow to yellow to orange powder/crystals[2] |

| ¹H NMR (CDCl₃, 399.65 MHz), δ (ppm) | 8.927, 8.717, 7.936, 7.687, 7.640, 7.482, 7.44, 7.42, 7.38, 7.36[3] |

| FTIR | A spectrum is available, with characteristic peaks for aromatic C-H and C=N stretching.[4] |

Synthesis Pathway

The synthesis of this compound is achieved through a four-step process, beginning with the oxidation of α-picoline to picolinic acid. This is followed by the esterification of picolinic acid to ethyl picolinate. In a parallel step, benzoin is oxidized to benzil. The subsequent reaction of ethyl picolinate with hydrazine hydrate yields 2-pyridinecarbohydrazide. Finally, a condensation reaction between 2-pyridinecarbohydrazide and benzil affords the target compound.

Caption: Multi-step synthesis pathway for this compound.

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below.

Step 1: Synthesis of Picolinic Acid from α-Picoline

Picolinic acid is synthesized through the oxidation of α-picoline using potassium permanganate.

Materials:

-

α-Picoline

-

Potassium permanganate

-

Water

-

Concentrated hydrochloric acid

-

95% Ethanol

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate to the solution and heat on a steam bath until the purple color disappears (approximately 1 hour).

-

Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (approximately 2-2.5 hours).

-

Allow the reaction mixture to cool slightly, then filter to remove the manganese dioxide precipitate. Wash the precipitate with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150-200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to approximately 10°C and continue bubbling with hydrogen chloride until the solution is saturated.

-

Filter the picolinic acid hydrochloride crystals and air-dry.[5]

Step 2: Synthesis of Ethyl Picolinate from Picolinic Acid

Ethyl picolinate is prepared via Fischer esterification of picolinic acid.

Materials:

-

Picolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

Reflux a mixture of 5.0 g of picolinic acid and 12 mL of concentrated H₂SO₄ in 40 mL of anhydrous ethanol overnight.[6]

-

Concentrate the reaction mixture and pour the residue into 25 mL of water.[6]

-

Basify the resulting solution with sodium carbonate and extract three times with 25 mL of dichloromethane.[6]

-

Dry the combined organic layers over magnesium sulfate and concentrate to yield ethyl picolinate as a colorless liquid.[6]

Step 3: Synthesis of Benzil from Benzoin

Benzil is synthesized through the nitric acid oxidation of benzoin.

Materials:

-

Benzoin

-

Concentrated nitric acid

-

Ethanol

Procedure:

-

In a fume hood, heat a mixture of 4 g of benzoin and 14 ml of concentrated nitric acid on a steam bath for approximately 11 minutes.[7]

-

After the reaction is complete, add 75 ml of water to the reaction mixture and cool to room temperature, swirling to coagulate the precipitate.[7]

-

Collect the crude product by suction filtration and press to remove moisture.[7]

-

Recrystallize the product from 10 ml of ethanol. After dissolving, add water dropwise until the cloud point is reached, then allow the solution to cool and recrystallize.[7]

-

Collect the purified yellow crystals of benzil by suction filtration and dry.[7]

Step 4: Synthesis of 2-Pyridinecarbohydrazide from Ethyl Picolinate

2-Pyridinecarbohydrazide is formed by the reaction of ethyl picolinate with hydrazine hydrate.

Materials:

-

Ethyl picolinate

-

Anhydrous hydrazine

-

Anhydrous ethanol

-

Anhydrous ether

Procedure:

-

To a stirred solution of 977.4 g of ethyl picolinate in 1750 mL of anhydrous ethanol, add 230 g of anhydrous hydrazine over 10-15 minutes. The reaction is exothermic.

-

Stir and reflux the solution for 5 hours, then continue stirring at room temperature overnight.

-

Filter the crystalline product, wash with anhydrous ethanol followed by anhydrous ether, and air-dry to yield 2-pyridinecarbohydrazide.

Step 5: Synthesis of this compound

The final product is synthesized through the condensation of 2-pyridinecarbohydrazide and benzil.

Materials:

-

2-Pyridinecarbohydrazide

-

Benzil (Diphenylethanedione)

-

Isopropanol

-

Diethyl ether

Procedure:

-

Dissolve 1 mmol of 2-pyridinecarbohydrazide in 30 mL of isopropanol.

-

Add 1 mmol of benzil to the solution.

-

Heat the mixture to 70°C and stir for 16 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the product and wash with isopropanol and diethyl ether. The reported yield is 90%.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the experimental process.

Caption: Logical workflow for the synthesis of the target compound.

References

- 1. This compound = 99 1046-56-6 [sigmaaldrich.com]

- 2. This compound = 99 1046-56-6 [sigmaaldrich.com]

- 3. This compound(1046-56-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 7. chem.latech.edu [chem.latech.edu]

A Technical Guide to Ferrozine: Chemical Structure, Properties, and Applications in Iron Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrozine is a highly sensitive and specific chromogenic reagent widely utilized in analytical chemistry for the quantitative determination of iron. Its ability to form a stable, intensely colored magenta complex with ferrous iron (Fe²⁺) makes it an invaluable tool in various research fields, including cellular biology, biochemistry, and pharmaceutical sciences. This technical guide provides an in-depth overview of the chemical structure, properties, and common experimental protocols involving Ferrozine, with a focus on its application in iron quantification for research and drug development.

Chemical Structure and Properties

Ferrozine, chemically known as 3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is typically used as its monosodium or disodium salt to enhance its aqueous solubility. The core of the molecule is a triazine ring substituted with a pyridyl group and two phenylsulfonic acid groups. This specific arrangement of nitrogen and aromatic rings is responsible for its potent chelating properties towards ferrous ions.

Below is a summary of the key chemical and physical properties of Ferrozine and its iron complex.

| Property | Value | References |

| IUPAC Name | 4-[3-(2-pyridyl)-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid | |

| Common Name | Ferrozine | |

| CAS Number | 69898-45-9 (monosodium salt) | |

| Molecular Formula | C₂₀H₁₃N₄NaO₆S₂ (monosodium salt) | |

| Molecular Weight | 492.46 g/mol (monosodium salt, anhydrous) | |

| Appearance | Light yellow to yellow solid powder | [1] |

| λmax of Fe(II)-Ferrozine complex | 562 nm | [2] |

| Molar Absorptivity (ε) of Fe(II)-Ferrozine complex | 27,900 M⁻¹cm⁻¹ | [3] |

| Stoichiometry of Fe(II)-Ferrozine complex | 1:3 (Fe²⁺:Ferrozine) | [3] |

| Solubility (Water) | 50 mg/mL | [2] |

| Solubility (DMSO) | ~50 mg/mL | [1] |

| Solubility (Ethanol) | Data not available | |

| Solubility (Methanol) | Data not available | |

| pKa | Kinetically determined: 3.13, Potentiometrically determined: 3.27 (Note: Primary experimental data for pKa determination is not readily available in the reviewed literature) |

Synthesis

Synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine

A common method for the synthesis of the parent triazine involves the condensation of 2-pyridylhydrazine amide with diphenylethanedione (benzil).

Experimental Protocol:

-

Dissolve 1 mmol of 2-cyanopyridine in 30 mL of isopropanol and cool the solution to 0°C.

-

Add 3 mmol of hydrazine and stir the mixture for 1 hour.

-

Allow the solution to warm to room temperature and continue stirring.

-

Collect the resulting 2-pyridylhydrazine amide product by vacuum filtration and wash with hexane.

-

Dissolve 1 mmol of the 2-pyridylhydrazine amide product in 30 mL of isopropanol.

-

Add 1 mmol of diphenylethanedione to the solution.

-

Heat the mixture to 70°C and stir for 16 hours.

-

Allow the reaction to cool to room temperature to obtain this compound.

Mechanism of Action: Iron Chelation

Ferrozine is a bidentate chelating agent, meaning it binds to a single metal ion through two of its atoms. The iron-chelating activity of Ferrozine is specific for the ferrous (Fe²⁺) state. Three molecules of Ferrozine coordinate with one ferrous ion to form a stable, water-soluble magenta-colored complex, [Fe(Ferrozine)₃]⁴⁻. This complex exhibits a strong absorbance at a wavelength of 562 nm, which allows for the sensitive spectrophotometric quantification of iron.

Caption: Reaction of Ferrous Iron with Ferrozine.

Experimental Protocols for Iron Determination

The Ferrozine-based assay is a robust and widely adopted method for the quantification of iron in a variety of samples, including biological tissues, cell cultures, and aqueous solutions. The general principle involves the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), followed by the addition of Ferrozine to form the colored complex, which is then measured spectrophotometrically.

General Experimental Workflow

Caption: General workflow for Ferrozine-based iron assay.

Detailed Protocol for Iron Quantification in Cultured Cells

This protocol is adapted from established methods for the determination of total intracellular iron.[4][5]

Reagents:

-

Iron Releasing Reagent: A freshly prepared mixture of 1.4 M HCl and 4.5% (w/v) KMnO₄.

-

Iron Detection Reagent: A solution containing 6.5 mM Ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid.

-

Cell Lysis Buffer: 50 mM NaOH.

-

Iron Standard: A certified iron standard solution for generating a calibration curve.

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash with PBS.

-

Lyse the cell pellet with 50 mM NaOH by agitating at room temperature for 2 hours.

-

-

Iron Release:

-

Add an equal volume of the Iron Releasing Reagent to the cell lysate.

-

Incubate the mixture at 60°C for 2 hours to release iron from proteins.

-

-

Iron Detection:

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a new microplate or cuvette.

-

Add the Iron Detection Reagent and incubate for 30 minutes at room temperature for color development.

-

-

Measurement and Quantification:

-

Measure the absorbance of the samples at 562 nm using a spectrophotometer or microplate reader.

-

Prepare a standard curve using known concentrations of the iron standard treated with the same procedure.

-

Calculate the iron concentration in the samples by comparing their absorbance to the standard curve.

-

Applications in Research and Drug Development

The precise quantification of iron is critical in numerous areas of biomedical research and drug development.

-

Cellular Iron Metabolism: Ferrozine-based assays are fundamental in studying the uptake, storage, and trafficking of iron in cells. This is crucial for understanding the pathophysiology of iron-related disorders such as hemochromatosis and anemia.[6]

-

Oxidative Stress and Ferroptosis: Iron is a key player in the generation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of regulated cell death. Ferrozine is used to measure the labile iron pool, which is a critical determinant of a cell's sensitivity to ferroptosis. While Ferrozine is a powerful tool for quantifying the iron that drives these processes, there is currently no evidence to suggest it directly modulates the signaling pathways involved.

-

Drug Development: In the development of iron chelators or drugs that target iron metabolism, Ferrozine assays are essential for evaluating the efficacy of these compounds in modulating cellular iron levels.

Signaling Pathways in Iron Metabolism

While Ferrozine is not used to directly modulate signaling pathways, it is a critical tool for quantifying the downstream effects of modulating these pathways. For example, in the study of iron homeostasis, Ferrozine can be used to measure changes in intracellular iron levels in response to the upregulation or downregulation of proteins involved in iron transport and storage, such as transferrin receptor (TfR1), divalent metal transporter 1 (DMT1), and ferritin.

Caption: Role of Ferrozine in studying cellular iron homeostasis.

Conclusion

Ferrozine remains a cornerstone reagent for the sensitive and accurate quantification of iron in a multitude of research and clinical applications. Its well-characterized chemical properties and the robustness of the colorimetric assay make it an indispensable tool for scientists and professionals in drug development. While its primary role is quantitative, the data generated from Ferrozine-based assays provide critical insights into the complex processes of iron metabolism and its role in health and disease. Further research to fully elucidate its pKa values and solubility in a broader range of organic solvents would be beneficial for expanding its applications in non-aqueous environments.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) and its key derivatives. The document details the core synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data in a structured format for ease of comparison and replication.

Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 5,6-diphenyl-1,2,4-triazine framework, in particular, has been the subject of extensive research. The introduction of a 2-pyridyl group at the 3-position imparts unique chelating properties, making these compounds valuable ligands in coordination chemistry and potential therapeutic agents. This guide focuses on the practical synthesis of the parent compound, this compound, and its amino, thiol, and hydrazino derivatives.

Core Synthesis Pathway: this compound (PDT)

The synthesis of PDT is a two-step process commencing with the formation of a key intermediate, 2-pyridinecarboxamidrazone, from 2-cyanopyridine. This intermediate is then subjected to a cyclocondensation reaction with benzil to yield the final triazine product.

Experimental Protocol: Synthesis of 2-Pyridinecarboxamidrazone

This protocol outlines the synthesis of the essential amidrazone intermediate.

Materials:

-

2-Cyanopyridine

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude 2-pyridinecarboxamidrazone from a suitable solvent system (e.g., ethanol/water) to yield a purified solid.

Experimental Protocol: Synthesis of this compound (PDT)

This protocol details the final cyclocondensation step to yield the target compound.

Materials:

-

2-Pyridinecarboxamidrazone

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Glacial Acetic Acid

Procedure:

-

Suspend 2-pyridinecarboxamidrazone (1 equivalent) and benzil (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

-

Pour the mixture into ice-water to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Quantitative Data for PDT

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₄ | [1] |

| Molecular Weight | 310.35 g/mol | [1] |

| Melting Point | 191-193 °C | [1][2] |

| Appearance | Crystalline Solid | General Observation |

| ¹H NMR (CDCl₃, δ ppm) | 8.92 (d, 1H), 8.71 (d, 1H), 7.94-7.36 (m, 12H) | [3] |

| ¹³C NMR (CDCl₃, δ ppm) | 160.7 (C=N) | [3] |

Synthesis of 3-Substituted-5,6-diphenyl-1,2,4-triazine Derivatives

The 5,6-diphenyl-1,2,4-triazine core can be functionalized at the 3-position with various substituents, such as amino, thiol, and hydrazino groups, which serve as versatile handles for further derivatization.

Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine

The 3-amino derivative is a key intermediate for the synthesis of a wide array of biologically active molecules.[4]

Experimental Protocol:

-

A mixture of benzil (1 equivalent) and aminoguanidine bicarbonate (1 equivalent) in n-butanol is heated at reflux for 6 hours.[5]

-

The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with a mixture of diethyl ether and hexane (1:1) and dried under vacuum to yield the pure product.[5]

Synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol

The 3-thiol (or its tautomeric thione form) is another important building block for further functionalization.

Experimental Protocol:

-

A mixture of benzil (1 equivalent) and thiosemicarbazide (1 equivalent) in glacial acetic acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to give the pure 3-thiol derivative.

Synthesis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine

The 3-hydrazino derivative serves as a precursor for the synthesis of various fused heterocyclic systems and other derivatives with potential antihypertensive activity.

Experimental Protocol:

-

5,6-diphenyl-1,2,4-triazine-3-thiol (1 equivalent) is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for 8-12 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the 3-hydrazino product.

Quantitative Data for Key Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | C₁₅H₁₂N₄ | 248.28 | 174.5-175.5 | 97 | [5] |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | C₁₅H₁₁N₃S | 265.34 | 230-232 | - | General procedure |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | C₁₅H₁₃N₅ | 263.30 | 204-206 | - | General procedure |

Note: Yields can vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide has detailed the synthetic methodologies for this compound and its key 3-substituted amino, thiol, and hydrazino derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, facilitating the synthesis and further exploration of this important class of heterocyclic compounds. The versatility of the 1,2,4-triazine core, coupled with the straightforward synthetic routes outlined herein, underscores its potential for the development of novel therapeutic agents and functional materials.

References

- 1. 3-Amino-5,6-dimethyl-1,2,4-triazine 97 17584-12-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. bioorganica.org.ua [bioorganica.org.ua]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iron(II) Complex with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Synthesis, Characterization, and Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) complexes have emerged as a promising class of compounds in the field of medicinal chemistry, exhibiting significant potential as therapeutic agents, particularly in oncology. This technical guide focuses on the Iron(II) complex with the ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), denoted as [Fe(PDT)₃]²⁺. This document provides a comprehensive overview of the synthesis, characterization, and putative biological activities of this complex, drawing upon established methodologies for analogous Iron(II) and 1,2,4-triazine-based compounds. Detailed experimental protocols for synthesis, characterization, and in vitro anticancer evaluation are presented to facilitate further research and development. The potential mechanism of action, involving the induction of apoptosis and interaction with DNA, is also discussed. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. Metal-based complexes, particularly those involving iron, are gaining increasing attention due to iron's essential biological roles and its ability to participate in redox cycling, which can be harnessed to induce cancer cell death. The ligand this compound (PDT) is a bidentate chelating agent known to form stable complexes with transition metals. The resulting Iron(II) complex, [Fe(PDT)₃]²⁺, presents a compelling candidate for investigation as a potential anticancer drug. This guide serves as a technical resource for researchers interested in exploring the therapeutic potential of this and similar Iron(II) complexes.

Synthesis and Characterization

The synthesis of the [Fe(PDT)₃]²⁺ complex is typically achieved through the reaction of the PDT ligand with an Iron(II) salt in a suitable solvent. The resulting complex can be isolated as a salt, for example, with hexafluorophosphate (PF₆⁻) or chloride (Cl⁻) counter-ions.

Experimental Protocol: Synthesis of Fe(PDT)₃₂

Materials:

-

This compound (PDT)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve this compound (3 mmol) in anhydrous methanol (50 mL) with gentle heating.

-

In a separate flask, dissolve Iron(II) chloride tetrahydrate (1 mmol) in anhydrous methanol (20 mL).

-

Slowly add the Iron(II) chloride solution to the PDT solution with continuous stirring under an inert atmosphere (e.g., argon or nitrogen).

-

The color of the solution should change, indicating the formation of the complex.

-

Reflux the reaction mixture for 4 hours.

-

Allow the solution to cool to room temperature.

-

Add a saturated aqueous solution of ammonium hexafluorophosphate (excess) to precipitate the complex.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.

-

Dry the resulting solid in a vacuum desiccator.

Characterization

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for --INVALID-LINK--₂

| Parameter | Expected Value/Characteristic |

| Appearance | Deeply colored crystalline solid |

| Molecular Formula | C₆₀H₄₂F₁₂FeN₁₂P₂ |

| Molecular Weight | 1296.8 g/mol |

| UV-Vis (in CH₃CN) | λmax around 560 nm (intense charge-transfer band) |

| Infrared (KBr) | Characteristic bands for pyridyl and triazine ring vibrations |

| ¹H NMR (CD₃CN) | Downfield shifted aromatic proton signals |

| Mass Spec (ESI-MS) | m/z corresponding to [Fe(PDT)₃]²⁺ and [Fe(PDT)₃(PF₆)]⁺ |

| Elemental Analysis | Calculated: C, 55.58; H, 3.27; N, 12.96. Found: Within ±0.4% |

In Vitro Anticancer Activity

The anticancer potential of the [Fe(PDT)₃]²⁺ complex can be evaluated through a series of in vitro assays on various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the complex against cancer cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

--INVALID-LINK--₂ stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of the --INVALID-LINK--₂ complex (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 2: Illustrative IC₅₀ Values of --INVALID-LINK--₂ Against Various Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| HeLa | 8.5 |

| MCF-7 | 12.2 |

| A549 | 15.7 |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To determine if the complex induces apoptosis in cancer cells.

Materials:

-

HeLa cells

-

--INVALID-LINK--₂

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat HeLa cells with the IC₅₀ concentration of the complex for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells using a flow cytometer.

Mechanism of Action Studies

Understanding the mechanism by which the [Fe(PDT)₃]²⁺ complex exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

DNA Interaction Studies

The interaction of the complex with DNA can be investigated using techniques such as UV-Vis titration, fluorescence spectroscopy, and gel electrophoresis.

Table 3: Illustrative DNA Binding and Cleavage Data for --INVALID-LINK--₂

| Parameter | Observation |

| UV-Vis Titration with DNA | Hypochromism and bathochromic shift in the charge-transfer band |

| Fluorescence Quenching | Quenching of ethidium bromide fluorescence upon addition of the complex |

| DNA Cleavage Assay | Conversion of supercoiled plasmid DNA to nicked and linear forms in the presence of a reducing agent |

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of similar iron complexes, a plausible mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway.

Unveiling the Stoichiometry: A Technical Guide to the Molar Absorptivity of the Ferrozine-Iron Complex

For researchers, scientists, and drug development professionals, the precise quantification of iron is a critical parameter in numerous biological and chemical systems. The Ferrozine assay, renowned for its sensitivity and specificity, stands as a cornerstone technique for this purpose. This technical guide provides an in-depth exploration of the molar absorptivity of the Ferrozine-iron complex, offering a comprehensive overview of the underlying principles, detailed experimental protocols, and key quantitative data to ensure accurate and reproducible iron determination.

The foundation of the Ferrozine assay lies in the formation of a stable, intensely colored magenta complex between Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) and ferrous iron (Fe²⁺). This reaction facilitates the spectrophotometric quantification of iron, with the absorbance of the complex being directly proportional to the iron concentration. A critical constant in this analysis is the molar absorptivity (ε), a measure of how strongly the complex absorbs light at a specific wavelength.

Quantitative Analysis of the Ferrozine-Iron Complex

The molar absorptivity of the Ferrozine-iron complex is a pivotal value for calculating iron concentrations from absorbance measurements using the Beer-Lambert law (A = εbc). While a generally accepted value exists, variations have been reported in the literature, underscoring the importance of standardized experimental conditions. The table below summarizes the reported molar absorptivity values and key spectral characteristics.

| Parameter | Reported Value | Wavelength (λmax) | Reference |

| Molar Absorptivity (ε) | 27,900 M⁻¹cm⁻¹ | 562 nm | [1] |

| Molar Absorptivity (ε) | 28,600 M⁻¹cm⁻¹ | 562 nm | [2] |

| Molar Absorptivity (ε) | 30,000 ± 2,500 M⁻¹cm⁻¹ | 562 nm | [3] |

| Molar Absorptivity (ε) of purple complex | 27,900 M⁻¹cm⁻¹ | 562 nm | [4] |

| Molar Absorptivity (ε) of blue complex | 8,940 M⁻¹cm⁻¹ | 562 nm | [4] |

Note: The formation of a transient blue complex has been observed under certain conditions, which then converts to the more stable purple complex used for quantification.[4]

The Chemical Reaction Pathway

The reaction between Ferrozine and ferrous iron is a rapid and robust chelating process. Ferrozine, a bidentate ligand, coordinates with the ferrous ion to form a stable tris complex, [Fe(Ferrozine)₃]²⁺. The reaction stoichiometry is three molecules of Ferrozine to one ferrous ion.[1]

References

Technical Guide: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (CAS 1046-56-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, registered under CAS number 1046-56-6, is a heterocyclic compound belonging to the 1,2,4-triazine class.[1] It is commonly known by the acronym PDT. This compound is primarily recognized for its utility as a chromogenic-extraction reagent, particularly in the spectrophotometric determination of iron.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1046-56-6 |

| Molecular Formula | C₂₀H₁₄N₄ |

| IUPAC Name | 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine |

| Synonyms | 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine, PDT |

| InChI | 1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H[2] |

| InChIKey | OTMYLOBWDNFTLO-UHFFFAOYSA-N[2] |

| SMILES | c1ccc(cc1)-c2nnc(nc2-c3ccccc3)-c4ccccn4 |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 310.35 g/mol |

| Appearance | Yellow powder[1] |

| Melting Point | 191-193 °C |

| Solubility | Soluble in water.[1] |

| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents.[1] |

Synthesis and Purification

A documented synthesis of this compound involves the coordination with Cu(I) and Ag(I) in the presence of a diphosphine ligand, bis(diphenylphosphino)methane (dppm).[3]

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the reaction of benzil with 2-pyridylamidrazone. While a detailed, step-by-step protocol for the synthesis of the standalone compound is not extensively described in the readily available literature, the general synthesis of 3-substituted-5,6-diphenyl-1,2,4-triazines involves the condensation of benzil with the corresponding amidrazone.

Experimental Protocol: Purification

Purification of the compound can be achieved by repeated recrystallization from an ethanol/dimethylformamide solvent mixture.[1]

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | (in CDCl₃): The proton ortho to the heterocyclic nitrogen in the pyridine ring (position 6) is observed at 8.92 ppm, and the H-3 proton of the same ring appears at 8.71 ppm. The remaining protons are found in the range of 7.36–7.94 ppm.[3] |

| ¹³C NMR | (in CDCl₃): The imino carbon atom is observed at 160.7 ppm.[3] |

| IR Spectroscopy | The C–P bands of phosphines (in metal complexes) are observed in the 506–534 cm⁻¹ region.[3] The NIST WebBook provides a reference IR spectrum. |

| Mass Spectrometry | The NIST WebBook provides a reference mass spectrum (electron ionization). |

Applications in Analytical Chemistry

The primary application of this compound is as a sensitive reagent for the spectrophotometric determination of iron(II).[4] It forms a colored complex with Fe(II), which can be quantified using UV-Vis spectroscopy.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

The following protocol is based on the high-sensitivity extraction-spectrophotometric determination of iron.[1][4] This method involves the formation of an ion-association complex with tetrabromophenolphthalein ethyl ester, which is then extracted into an organic solvent for measurement.

-

Sample Preparation: An aqueous sample containing iron is prepared. For the determination of total iron, a reduction step is necessary to convert any Fe(III) to Fe(II).

-

Complex Formation:

-

To the aqueous sample, add a solution of this compound.

-

Add a solution of tetrabromophenolphthalein ethyl ester.

-

Adjust the pH of the solution to the optimal range for complex formation.

-

-

Extraction:

-

Add a suitable organic solvent (e.g., nitrobenzene) to the aqueous solution.

-

Shake vigorously to extract the colored Fe(II)-PDT-tetrabromophenolphthalein ethyl ester complex into the organic phase.

-

Allow the phases to separate.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the organic phase at the wavelength of maximum absorption (λmax) against a reagent blank.

-

-

Quantification:

-

Determine the concentration of iron in the sample by comparing the absorbance to a calibration curve prepared using standard iron solutions.

-

Biological Activity

While the 1,2,4-triazine core is present in various biologically active molecules, there is limited specific information on the biological activity or mechanism of action of this compound (CAS 1046-56-6). General studies on 1,2,4-triazine derivatives have reported a range of activities, including antimicrobial and antifungal properties.[5] However, no specific signaling pathways or drug development applications have been prominently associated with this particular compound in the reviewed literature. The acronym "PDT" for this compound should not be confused with Photodynamic Therapy, as there is no substantial evidence to suggest its use as a photosensitizer in a therapeutic context.

Safety Information

Table 4: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. High-sensitivity extraction-spectrophotometric determination of iron with this compound and tetrabromophenolphthalein ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(1046-56-6) 1H NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

An In-depth Technical Guide to the Core Properties of the 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) Ligand

Introduction

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, commonly abbreviated as PDT, is a heterocyclic aromatic compound featuring a 1,2,4-triazine ring substituted with a pyridyl group at the 3-position and two phenyl groups at the 5 and 6 positions.[1][2][3] Its structure, containing a bipyridine-type backbone, makes it an effective α-diimine chelating agent for a variety of transition metals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, coordination chemistry, and spectroscopic characteristics of the PDT ligand, with a focus on its relevance to researchers, scientists, and professionals in drug development, particularly in the context of Photodynamic Therapy (PDT).

Physicochemical Properties

The fundamental physicochemical properties of the PDT ligand are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₄ | [3][4] |

| Molecular Weight | 310.35 g/mol (or 310.36 g/mol ) | [3][4] |

| Appearance | Yellow to slightly yellow-orange powder | [5][4] |

| Melting Point | 189 - 193 °C | [5] |

| CAS Number | 1046-56-6 | [3][4] |

| Purity | ≥99% (HPLC) | [5] |

Synthesis of PDT Ligand

The synthesis of the PDT ligand is a crucial first step for its use in coordination chemistry and materials science. The general workflow involves the condensation of a diketone with an amidrazone derivative.

Coordination Chemistry

The PDT ligand functions as a bidentate chelating agent, coordinating to metal ions through the nitrogen atoms of the pyridyl ring and the adjacent nitrogen of the triazine ring.[1] This coordination behavior is similar to that of bipyridine, forming stable five-membered chelate rings with metal centers. It readily coordinates with various transition metal ions, including Cu(I), Ag(I), Cu(II), and Fe(II).[1][2]

The coordination environment of the metal is typically distorted from ideal geometries due to the steric constraints of the ligand. For instance, in a dinuclear Cu(I) complex, the coordination environment around each copper atom is described as distorted tetrahedral.[1]

Structural Data of Metal Complexes

X-ray diffraction studies have provided precise structural information for several PDT metal complexes. The table below summarizes key bond lengths and angles for selected Cu(I) and Ag(I) complexes.[1]

| Complex | Parameter | Value | Reference |

| --INVALID-LINK--₂ | Cu-N (pyridine) | 2.122 Å | [1] |

| Cu-N (triazine) | 2.113 Å | [1] | |

| N-Cu-N angle | 78.40° | [1] | |

| Cu-P distances | 2.2259 Å, 2.2610 Å | [1] | |

| --INVALID-LINK--₂ | Ag-N (pyridine) | 2.463 Å | [1] |

| Ag-N (triazine) | 2.598 Å | [1] | |

| Ag-P distances | 2.4168 Å, 2.4544 Å | [1] |

dppm = bis(diphenylphosphino)methane

In a related Cu(II) complex, --INVALID-LINK--₂, the Cu-N distances are nearly equal at 2.036 Å and 2.033 Å, with an N-Cu-N angle of 79.7°.[1]

Spectroscopic Properties

The spectroscopic characteristics of PDT are vital for its identification and for studying its interaction with metal ions.

Infrared (IR) Spectroscopy

The free PDT ligand exhibits a characteristic imine (C=N) stretching band in its IR spectrum at approximately 1654 cm⁻¹.[1] Upon coordination to a metal ion, this band shifts to a lower frequency (e.g., 1605–1612 cm⁻¹), which serves as clear evidence of the diimine site's involvement in metal binding.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of the free ligand, the proton ortho to the nitrogen in the pyridine ring (position 6) appears as a distinct downfield signal at 8.92 ppm.[1] The H-3 proton of the same ring is observed at 8.71 ppm.[1] In the ¹³C NMR spectrum, the imino carbon atom gives a signal at 160.7 ppm.[1] Coordination to a metal causes slight modifications to these chemical shifts.[1]

| Spectroscopy | Feature | Free Ligand | Coordinated Ligand | Reference |

| IR | Imine (C=N) stretch | ~1654 cm⁻¹ | 1605–1612 cm⁻¹ | [1] |

| ¹H NMR | Pyridine H-6 | 8.92 ppm | Shifted | [1] |

| Pyridine H-3 | 8.71 ppm | Shifted | [1] | |

| ¹³C NMR | Imino Carbon | 160.7 ppm | Shifted | [1] |

Photophysical Properties and Applications

Transition metal complexes, particularly those with α-diimine ligands like PDT, are of significant interest due to their rich photophysical properties, which are often dominated by metal-to-ligand charge transfer (MLCT) transitions.[1][6][7] These properties are central to their application in areas such as photocatalysis and, notably, as photosensitizers in Photodynamic Therapy (PDT).[6][7][8]

Application in Photodynamic Therapy (PDT)

PDT is a clinically approved, minimally invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce tumor cell death.[8][9][10][11] Transition metal complexes are explored as next-generation photosensitizers because their photophysical properties can be finely tuned by modifying the ligand structure.[6][7][8]

The mechanism involves the photosensitizer absorbing light, leading to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[8] This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), initiating the cytotoxic effect (Type II mechanism).[8][10]

Complexes of PDT with metals like Cu(I) exhibit solid-state excitation spectra dominated by MLCT bands.[1] While some complexes, like the copper compound studied, show only weak emission, the ability to generate these charge-transfer states is a prerequisite for potential photosensitizing activity.[1]

Other Applications

Beyond its potential in PDT, the PDT ligand has been successfully employed as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC) for the determination of Fe(II).[12] It reacts with Fe(II) to form a magenta-colored chelate, enabling sensitive and selective detection.[12]

Experimental Protocols

Synthesis of 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate(I)

This protocol details the reaction of the PDT ligand with iodine monochloride (ICl).

Materials:

-

This compound (PDT) (26 mg, 8.4 × 10⁻⁵ mol)

-

Dichloromethane (CH₂Cl₂)

-

0.054 M solution of ICl in CH₂Cl₂

-

Light petroleum ether

Procedure:

-

Dissolve 26 mg of PDT in 2 mL of CH₂Cl₂.

-

Add the ICl solution dropwise to the PDT solution. The molar ratio of L:ICl can range from 1:0.5 to 1:5. For a 1:1 molar ratio, add 1.6 mL of the ICl solution.

-

Allow the resulting solution to concentrate slowly in the open air.

-

After a few days, crystalline product will form.

-

Separate the solid product, wash it with light petroleum ether, and dry it under reduced pressure.[13]

Characterization: The product, identified as (HL)[ICl₂], can be characterized by single-crystal X-ray diffraction, elemental analysis, FT-IR, and FT-Raman spectroscopy.[13]

Synthesis of a Cu(I) Complex with PDT and dppm

This protocol describes the synthesis of a dinuclear copper(I) complex.

Materials:

-

This compound (PDT)

-

[Cu(CH₃CN)₄]BF₄

-

bis(diphenylphosphino)methane (dppm)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

Procedure:

-

In a reaction vessel, dissolve the PDT ligand in acetonitrile.

-

In a separate vessel, dissolve [Cu(CH₃CN)₄]BF₄ and dppm in acetonitrile.

-

Add the solution containing the copper precursor and dppm to the solution of the PDT ligand.

-

Stir the reaction mixture at room temperature.

-

Precipitate the product by adding diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry in a vacuum.

(This is a generalized procedure based on the complex described in the literature.[1] Specific molar ratios and reaction times would need to be optimized based on the original publication.)

Conclusion

The this compound (PDT) ligand is a versatile building block in coordination chemistry. Its bipyridine-like chelating ability allows for the formation of stable complexes with a range of transition metals. The resulting metal complexes exhibit interesting spectroscopic and photophysical properties, particularly the presence of MLCT bands, which makes them promising candidates for applications in photocatalysis and as photosensitizers in photodynamic therapy. Furthermore, its demonstrated utility as an analytical reagent for HPLC highlights its broader potential in chemical sciences. This guide provides a foundational understanding for researchers and professionals aiming to explore and utilize the rich chemistry of the PDT ligand.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H14N4 | CID 70588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Designs for Phototherapeutic Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping the Influence of Ligand Electronics on the Spectroscopic and 1O2 Sensitization Characteristics of Pd(II) Biladiene Complexes Bearing Phenyl-Alkynyl Groups at the 2- and 18-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-Targeted Delivery of Photosensitizers for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of this compound as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate (Ferrozine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate, widely known by its trade name Ferrozine™, is a highly sensitive and specific colorimetric reagent for the quantification of iron.[1][2] Its primary application lies in the spectrophotometric determination of ferrous iron (Fe²⁺) in a variety of biological and environmental samples.[2][3] This technical guide provides an in-depth overview of Ferrozine's applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

Ferrozine is a heterocyclic compound that forms a stable, intensely colored magenta complex with ferrous ions.[1][4] This reaction is rapid and proceeds in a 3:1 (Ferrozine:Fe²⁺) stoichiometry. The resulting complex exhibits a strong absorbance at a wavelength of approximately 562 nm, allowing for the precise quantification of iron concentrations, even at low levels.[1][5][6] The specificity of Ferrozine for Fe²⁺ is a key advantage, enabling the differentiation between the ferrous and ferric (Fe³⁺) oxidation states of iron.[2]

Core Applications

The principal application of Ferrozine is in the quantitative analysis of iron in various matrices. This is of particular importance in clinical diagnostics, environmental monitoring, and drug development, where iron levels can be a critical indicator of physiological or pathological processes, or a measure of contamination.

Clinical Diagnostics and Research

In a clinical setting, Ferrozine-based assays are routinely used to determine iron concentrations in serum and plasma to diagnose and monitor conditions such as iron-deficiency anemia, hemochromatosis, and other disorders of iron metabolism.[5][7] The assay can be adapted for the quantification of total iron, where a reducing agent is used to convert all Fe³⁺ to Fe²⁺ prior to the addition of Ferrozine.[6][8]

Drug Development

In drug development, Ferrozine assays are valuable for assessing the iron-chelating properties of novel therapeutic agents. By measuring the ability of a compound to bind iron and make it unavailable to react with Ferrozine, researchers can screen for potential treatments for iron overload diseases.[4] Additionally, understanding the interaction of drug candidates with iron is crucial, as it can influence drug efficacy and toxicity.

Environmental and Water Quality Analysis

Ferrozine is an essential tool for monitoring iron levels in water and environmental samples.[2][6] Its high sensitivity allows for the detection of trace amounts of iron, which is important for assessing water quality for industrial and potable use.[2][9]

Quantitative Data

The following tables summarize key quantitative parameters of the Ferrozine-based iron assay, compiled from various sources.

| Parameter | Value | Sample Type(s) | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | 560 - 570 nm | Serum, Biological Fluids | [8][10][11] |

| Linearity Range | Up to 1000 µg/dL (179 µmol/L) | Serum | [7][8][11] |

| Limit of Detection (LOD) | 1.85 - 12 µg/dL | Serum | [5][11] |

| Molar Absorptivity | ~35,500 L·mol⁻¹·cm⁻¹ | Not Specified | |

| Optimal pH Range | 4 - 10 | General | [6] |

Experimental Protocols

The following are generalized protocols for the determination of iron using Ferrozine. It is crucial to optimize these protocols for specific sample types and instrumentation.

Materials and Reagents

-

Ferrozine Solution: Prepare a solution of this compound-p,p′-disulfonic acid monosodium salt hydrate in a suitable buffer (e.g., acetate buffer, pH 4.5-4.9). The concentration may vary depending on the assay kit or specific protocol, with 40 mmol/L being a common concentration.[5][8]

-

Reducing Agent (for total iron): Ascorbic acid or hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺.[7][8][9]

-

Iron Standard Solution: A certified iron standard for calibration curve generation.

-

Buffer Solution: Acetate buffer (pH 4.5-4.9) is commonly used to maintain the optimal pH for the reaction.[5][8]

-

Deproteinizing Agent (optional): Trichloroacetic acid (TCA) or hydrochloric acid can be used to release iron from proteins.[3][10]

-

Sample: Serum, plasma (heparinized, not EDTA), cell lysates, water samples, etc.[5][10]

General Assay Protocol (Microplate Format)

-

Sample Preparation:

-

Standard Curve Preparation: Prepare a series of dilutions of the iron standard solution to create a calibration curve.

-

Assay Procedure: a. Add a specific volume of buffer to each well of a microplate.[10] b. Add the sample, standard, or blank (deionized water) to the appropriate wells.[10] c. If measuring total iron, add the reducing agent and incubate for a short period (e.g., 5-10 minutes) to allow for the reduction of Fe³⁺.[8] d. Add the Ferrozine solution to all wells and mix gently.[10] e. Incubate at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.[8][10]

-

Measurement: Read the absorbance of each well at 560-570 nm using a microplate reader.[8][10]

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the iron concentration in the samples.

Visualizations

Ferrozine-Iron Complex Formation

The following diagram illustrates the chemical reaction between Ferrozine and ferrous iron (Fe²⁺), leading to the formation of the colored complex that is measured spectrophotometrically.

Caption: Formation of the Ferrozine-Iron complex.

General Workflow for Spectrophotometric Iron Determination

This diagram outlines the key steps involved in a typical Ferrozine-based iron assay, from sample preparation to data analysis.

Caption: Workflow of the Ferrozine iron assay.

Conclusion

This compound-p,p′-disulfonic acid monosodium salt hydrate (Ferrozine) is a robust and versatile reagent for the quantitative determination of iron. Its high sensitivity, specificity for ferrous iron, and the simplicity of the colorimetric assay make it an invaluable tool for researchers, scientists, and drug development professionals across various disciplines. The provided data and protocols serve as a comprehensive guide to facilitate the effective application of Ferrozine in the laboratory.

References

- 1. Ferrozine I CAS#: 69898-45-9 I spectrophotometric reagent I InvivoChem [invivochem.com]

- 2. Ferrozine - Water Quality Monitoring [tidjma.tn]

- 3. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 69898-45-9: FerroZine | CymitQuimica [cymitquimica.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. matarvattensektionen.se [matarvattensektionen.se]

- 7. linear.es [linear.es]

- 8. diagnosticum.hu [diagnosticum.hu]

- 9. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. archem.com.tr [archem.com.tr]

An In-depth Technical Guide on the Reaction of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with Copper(I) and Silver(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(I) and silver(I) complexes with the bipyridine-type ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (L). The coordination of L with Cu(I) and Ag(I) in the presence of the diphosphine ligand bis(diphenylphosphino)methane (dppm) leads to the formation of dinuclear complexes. These complexes have been structurally elucidated using various spectroscopic and crystallographic techniques.

Reaction Overview and Complex Formation

The reaction of this compound (L) with copper(I) and silver(I) salts in the presence of bis(diphenylphosphino)methane (dppm) results in the formation of dinuclear bicationic complexes. In these structures, the dppm ligand acts as a bridge between two metal centers, which are also coordinated to the diimine site of L.[1] This coordination leads to the formation of an eight-membered ring involving the metal centers and the bridging diphosphine ligands.[1]

The general reaction scheme can be visualized as follows:

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the ligand and its metal complexes as reported in the literature.[1]

2.1. Synthesis of this compound (L)

A detailed experimental protocol for the synthesis of the ligand is crucial for the reproducibility of the complex formation.

2.2. Synthesis of the Copper(I) Complex: --INVALID-LINK--₂

The synthesis of the dinuclear copper(I) complex involves the reaction of the ligand with a copper(I) salt and the bridging diphosphine ligand.

2.3. Synthesis of the Silver(I) Complex: --INVALID-LINK--₂

Similarly, the silver(I) complex is synthesized by reacting the ligand with a silver(I) salt and dppm.

A generalized workflow for the synthesis and characterization of these complexes is presented below:

Quantitative Data

The structural features of the synthesized copper(I) and silver(I) complexes have been determined by single-crystal X-ray diffraction.[1] Key bond lengths and angles are summarized in the tables below for comparative analysis.

3.1. Selected Geometric Parameters for the Copper(I) Complex

The copper(I) complex, --INVALID-LINK--₂, crystallizes in the monoclinic P2₁/n space group.[1] The coordination environment around each copper atom is a distorted tetrahedron.[1]

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| Cu-P (asymmetric) | 2.2259, 2.2610 |

| Cu-N (asymmetric) | 2.113, 2.122 |

| Bond Angles (°) | |

| P-Cu-P | 130.85 |

| N-Cu-N | 78.40 |

| Data sourced from Hatzidimitriou et al. (2023)[1] |

3.2. Selected Geometric Parameters for the Silver(I) Complex

The silver(I) complex, --INVALID-LINK--₂, exhibits a similar dinuclear structure.[1]

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| Ag-P (asymmetric) | 2.4168, 2.4544 |

| Ag-N (asymmetric) | 2.463, 2.598 |

| Data sourced from Hatzidimitriou et al. (2023)[1] |

Spectroscopic and Photophysical Properties

The metal complexes were characterized by IR, ¹H, and ¹³C NMR spectroscopy, which revealed only slight structural modifications of the diimine ligand upon coordination.[1] The solid-state visible spectra of both the copper(I) and silver(I) complexes are dominated by metal-to-ligand charge transfer (MLCT) bands.[1] Interestingly, only the copper complex shows weak emission, which is attributed to geometry relaxation.[1]

Conclusion

The coordination of this compound with copper(I) and silver(I) in the presence of bis(diphenylphosphino)methane readily forms dimeric compounds.[1] The diphosphine acts as a bridging ligand between the tetrahedral metal centers.[1] The resulting complexes have been thoroughly characterized, and their structural and photophysical properties have been elucidated, providing valuable insights for the design of new metal-based compounds for various applications, including those in drug development.

References

Methodological & Application

Application Notes: Ferrozine Assay for Serum Iron Determination

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport in hemoglobin, cellular respiration, and enzymatic reactions. The majority of iron in the blood is bound to the transport protein transferrin. The quantitative determination of serum iron is a critical diagnostic tool for various conditions, including iron deficiency anemia, hemochromatosis (iron overload), and chronic diseases.[1][2] The ferrozine-based colorimetric assay is a widely used, sensitive, and specific method for measuring serum iron concentration.[3][4][5]

Principle of the Assay

The ferrozine assay for serum iron determination is based on a multi-step chemical reaction:

-

Release of Iron: In a weakly acidic medium (pH 4.0-4.9), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[1][6][7][8]

-

Reduction of Iron: A reducing agent, such as ascorbic acid or hydroxylamine, reduces the released ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[1][2][6][9]

-

Complex Formation: Ferrous iron (Fe²⁺) then reacts with ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable, water-soluble magenta-colored complex.[1][4][8][10][11]

-

Spectrophotometric Measurement: The intensity of the colored complex is directly proportional to the iron concentration in the sample.[1][6] The absorbance is measured spectrophotometrically at a wavelength of approximately 560-570 nm.[6][12]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the determination of serum iron using the ferrozine assay. It is crucial to use iron-free, acid-washed glassware or disposable plasticware to prevent contamination.[1][2][13]

Materials and Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm (or a range of 540-580 nm).[6][7][13]

-

Matched cuvettes (1 cm light path) or 96-well microplates.[1]

-

Calibrated micropipettes and tips.[13]

-

Vortex mixer.

-

Disposable test tubes or microcentrifuge tubes.[13]

-

Deionized or distilled water.

Reagents

Several commercial kits are available. Alternatively, reagents can be prepared in the laboratory. The following is a common formulation:

| Reagent | Composition | Storage |

| Iron Buffer (Reagent 1) | Acetate Buffer (100-400 mmol/L, pH 4.5-4.9), Hydroxylamine hydrochloride (0.6 mol/L) or Ascorbic Acid (99.7%).[2][6][9] | 2-8°C. Stable for several months.[6][13] |

| Chromogen (Reagent 2) | Ferrozine solution (8-40 mmol/L).[2][9] | 2-8°C, protected from light.[13] |

| Iron Standard | Iron standard solution (e.g., 100 or 200 µg/dL).[2][14] Traceable to a Standard Reference Material.[13] | 2-8°C.[13] |

| Working Reagent | Prepared by mixing Reagent 1 and Reagent 2. A common ratio is 4 volumes of Reagent 1 to 1 volume of Reagent 2.[13] | Stable for up to 6 months at 2-8°C when protected from light and contamination.[9][13] |

Sample Preparation

-

Sample Type: Serum or heparinized plasma, free of hemolysis.[12][13] Hemolyzed samples should be rejected as iron released from red blood cells will falsely elevate results.[9][13]

-

Storage: Serum iron is stable for up to 7 days at 20-25°C, 3 weeks at 2-8°C, and for at least one year at -20°C.[6]

-

Deproteinization (Optional but recommended for certain samples): For samples with high protein or lipid content, precipitation with trichloroacetic acid (TCA) may be necessary to improve accuracy.[4][14]

Assay Procedure (Manual Method)

-

Bring Reagents to Room Temperature: Allow all reagents and samples to equilibrate to room temperature before use.

-

Pipetting: Set up test tubes for a reagent blank, standard, and samples.

-

Reagent Blank: 1.0 mL of Working Reagent + 200 µL of distilled water.

-

Standard: 1.0 mL of Working Reagent + 200 µL of Iron Standard.

-

Sample: 1.0 mL of Working Reagent + 200 µL of serum sample.

-

-

Mixing and Incubation: Mix the contents of each tube thoroughly by vortexing. Incubate at room temperature for 5-10 minutes to allow for full color development.[2][13]

-

Absorbance Measurement: Set the spectrophotometer to zero using the reagent blank. Measure the absorbance of the standard and each sample at 560 nm.[6] The color is stable for at least 30 minutes.[2]

Calculation

The serum iron concentration is calculated using the following formula:

Serum Iron (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)

Assay Procedure (Microplate Method)

-

Pipetting: Add reagents to the wells of a 96-well microplate.

-

First Incubation: Mix gently and incubate at room temperature for 5 minutes.[14]

-

Add Chromogen: Add 8 µL of Chromogen (Ferrozine) to each well.

-

Second Incubation: Mix and incubate for an additional 5 minutes at room temperature.[14]

-

Absorbance Measurement: Read the absorbance at 560 nm using a microplate reader.[14]

Data Presentation

The following table summarizes key quantitative parameters of the ferrozine assay for serum iron determination.

| Parameter | Value | Reference |

| Wavelength | 560 - 570 nm | [6][12] |

| Linearity | Up to 500 - 1000 µg/dL | [2][6][12] |

| Sample Volume | 100 - 200 µL | [2][12] |

| Incubation Time | 5 - 10 minutes | [2][13] |

| Incubation Temperature | Room Temperature or 37°C | [6][12] |

| Reference Range (Female) | 49 - 151 µg/dL | [12] |

| Reference Range (Male) | 50 - 168 µg/dL | [12] |

Note: Reference ranges can vary by population and laboratory. Each laboratory should establish its own reference intervals.[10][12]

Potential Interferences

-

Hemolysis: Falsely elevates iron levels due to the high iron content of erythrocytes.[13]

-

Lipemia: High lipid levels may affect results and can be mitigated by high-speed centrifugation or deproteinization.[13][14]

-

Bilirubin: Does not typically interfere at concentrations below 40 mg/dL.[13][14]

-

Copper: High concentrations of copper can potentially interfere with the assay, though some reagent formulations include agents like thiourea to prevent this.[8][12][15]

-

Chelating Agents: Anticoagulants such as EDTA interfere with the assay and cannot be used.[14]

Workflow Visualization

The following diagram illustrates the experimental workflow for the manual ferrozine assay.

Caption: Workflow of the manual ferrozine assay for serum iron.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine). | Semantic Scholar [semanticscholar.org]

- 6. archem.com.tr [archem.com.tr]

- 7. labtest.com.br [labtest.com.br]

- 8. biomaghreb.com [biomaghreb.com]

- 9. bioresearch.com.jo [bioresearch.com.jo]

- 10. jourilabs.com [jourilabs.com]

- 11. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 12. diagnosticum.hu [diagnosticum.hu]

- 13. linear.es [linear.es]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Fe(II) by HPLC with PDT Pre-column Derivatization

This application note details a robust and sensitive method for the determination of ferrous iron, Fe(II), using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection, following pre-column derivatization with 3-(2-pyridyl)-5,6-di(4-phenylsulfonic acid)-1,2,4-triazine (PDT). This method is particularly suited for researchers, scientists, and drug development professionals who require accurate quantification of Fe(II) in various sample matrices.

Introduction